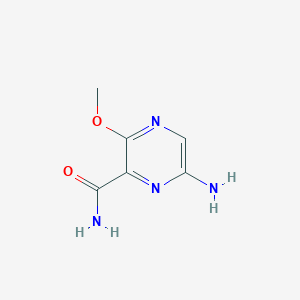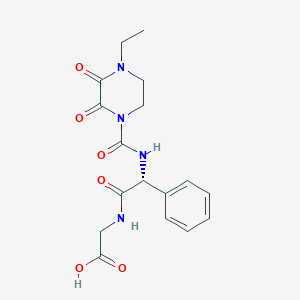
Corallocin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corallocin A is a natural product isolated from the mushroom Hericium coralloidesThis compound has garnered significant interest due to its neurotrophic properties, which include the ability to induce the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes .
Preparation Methods
The total synthesis of Corallocin A involves several key steps, including the Suzuki coupling reaction, Vilsmeier–Haack formylation, and Wittig reaction . The synthetic route begins with the preparation of methyl 2-formyl-3-hydroxy-5-methoxybenzoate, which is then subjected to various transformations to yield this compound. The Suzuki coupling reaction is particularly noteworthy for its high stereoselectivity and good yield .
Chemical Reactions Analysis
Corallocin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Corallocin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying isoindolinone derivatives and their chemical properties.
Mechanism of Action
Corallocin A exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons. The molecular targets and pathways involved include the activation of specific receptors on the surface of astrocytes, leading to downstream signaling events that promote neurotrophin expression .
Comparison with Similar Compounds
Corallocin A is unique among isoindolinone derivatives due to its potent neurotrophic properties. Similar compounds include:
Corallocin B and C: These compounds also induce the expression of nerve growth factor and brain-derived neurotrophic factor but differ in their chemical structures and specific biological activities.
Hericerin: Another compound isolated from Hericium erinaceus, known for its neurotrophic effects.
N-de phenylethyl isohericerin: A compound from the lion’s mane mushroom that also promotes nerve growth.
This compound stands out due to its specific isoindolinone structure and its ability to induce both nerve growth factor and brain-derived neurotrophic factor expression in human astrocytes .
Properties
CAS No. |
2002492-43-3 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2E,6E)-8-(4-hydroxy-6-methoxy-1-oxo-3H-2-benzofuran-5-yl)-2,6-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C19H22O6/c1-11(5-4-6-12(2)18(21)22)7-8-13-16(24-3)9-14-15(17(13)20)10-25-19(14)23/h6-7,9,20H,4-5,8,10H2,1-3H3,(H,21,22)/b11-7+,12-6+ |
InChI Key |
SJLLKLUVRUWXCJ-IAVOFVOCSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C2C(=C1O)COC2=O)OC)/CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


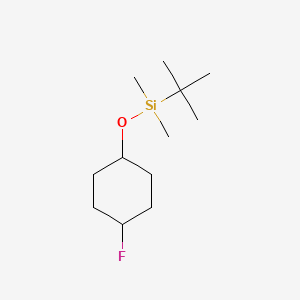

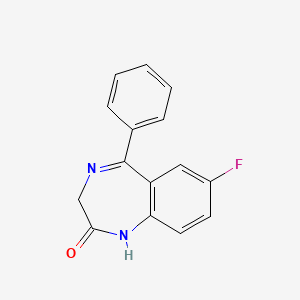
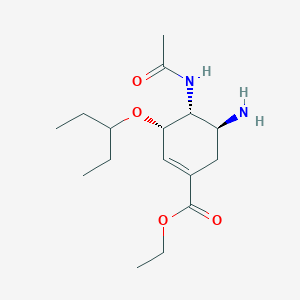

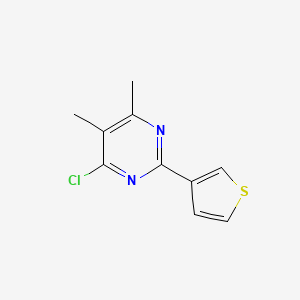
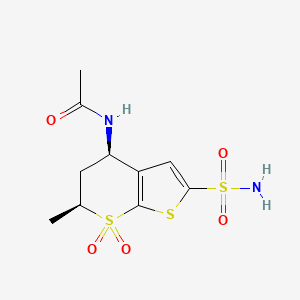
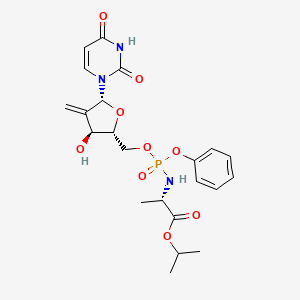

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

